molecular formula C23H15NOS B4882915 6-(4-Methylphenyl)benzo[a]phenothiazin-5-one

6-(4-Methylphenyl)benzo[a]phenothiazin-5-one

Cat. No.: B4882915
M. Wt: 353.4 g/mol
InChI Key: YNYQTXAEMJAKQO-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)benzo[a]phenothiazin-5-one is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms. Phenothiazine derivatives are known for their diverse biological activities and have been widely used in medicinal chemistry . This compound is characterized by the presence of a 4-methylphenyl group attached to the benzo[a]phenothiazin-5-one core, which contributes to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)benzo[a]phenothiazin-5-one typically involves the condensation of substituted 1,4-naphthoquinones with 2-aminobenzenethiol in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives. These products exhibit distinct chemical and physical properties, making them useful for different applications.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)benzo[a]phenothiazin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Methylphenyl)benzo[a]phenothiazin-5-one include other phenothiazine derivatives such as:

  • Chlorpromazine
  • Thioridazine
  • Promethazine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may contribute to its distinct pharmacological profile .

Properties

IUPAC Name

6-(4-methylphenyl)benzo[a]phenothiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NOS/c1-14-10-12-15(13-11-14)20-22(25)17-7-3-2-6-16(17)21-23(20)26-19-9-5-4-8-18(19)24-21/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYQTXAEMJAKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4S3)C5=CC=CC=C5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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